碳酸 4-硝基苯酯 2,2,2-三氟乙酯

描述

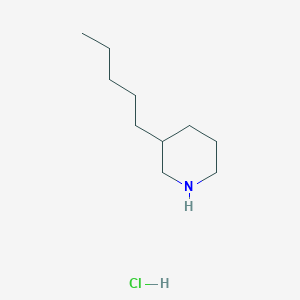

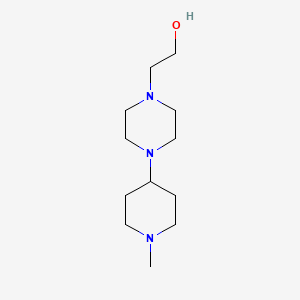

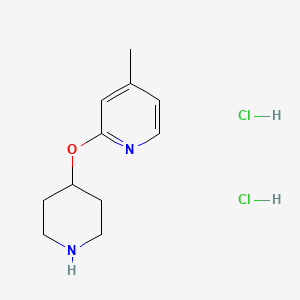

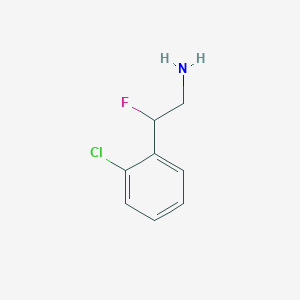

“Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” is a type of carbonate ester . Carbonate esters are organic compounds that are esters of carbonic acid . This functional group consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .

Synthesis Analysis

Carbonate esters are not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis

The molecular formula of “Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” is C9H6F3NO5 . Carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short, while the C-O bonds are more ether-like .Chemical Reactions Analysis

Carbonate esters are related to esters and ethers . They can be divided into three structural classes: acyclic, cyclic, and polymeric . The carbonate groups can be linked by a 2- or 3-carbon bridge, forming cyclic compounds . Instead of terminal alkyl or aryl groups, two carbonate groups can be linked by an aliphatic or aromatic bifunctional group .Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” include its molecular weight, which is 265.14 . More detailed information like melting point, boiling point, and density were not found in the search results.科学研究应用

碳酸酐酶作为硫酸酯酶

碳酸酐酶 (CA) 除了将 CO2 水化为碳酸氢盐外,还对活化酯水解表现出催化活性。它们对 4-硝基苯酚磷酸盐等底物表现出磷酸酶活性,但对相应的硫酸盐不表现出硫酸酯酶活性。值得注意的是,CA 被证明可以催化硫酸酯生成环状二醇。已研究这些酯对各种人碳酸酐酶同工型的抑制特性 (Çavdar 等,2012)。

人碳酸酐酶的酯酶活性

人碳酸酐酶 B 和 C 在邻位和对位硝基苯酚乙酸酯上充当酯酶。活性因酶和底物而异,pH-活性曲线呈 S 形,表明在 pH 6 以下的酯酶活性较小,在 pH 9 左右显著升高。在稳态条件下测量的动力学常数没有证据表明硝基酚释放的初始“爆发”,表明不存在酰基中间体 (Verpoorte 等,1967)。

聚合物太阳能电池中的石墨碳氮化物

石墨碳氮化物 (g‐C3N4) 通常用作可见光光催化水分解中的光催化剂。通过在活性层中掺杂 g‐C3N4 量子点,将其应用于聚合物太阳能电池,从而大大提高了效率。效率的提高归因于短路电流的增加和电荷传输性质的改善 (Chen 等,2016)。

α-碳酸酐酶的底物特异性

α-碳酸酐酶对 4-硝基苯酚乙酸酯和对氧磷等底物表现出酯酶/磷酸酶活性,而 β-、γ- 和 ζ- 类缺乏此类活性。底物特异性因人/鼠 α-CA 同工型而异,其中对氧磷是几种同工型的更好底物 (Innocenti & Supuran,2010)。

毛细管电泳用于酸度常数

对具有酸性碳原子的分子的构效关系的研究导致通过毛细管电泳 (CE) 确定它们的酸度常数。在 CE 模式下分析了包括硝基乙酸乙酯在内的研究分子,提供的酸度常数与文献数据一致 (Mofaddel 等,2004)。

用硝基苯基基团进行表面改性

描述了一种在碳或金属表面接枝 4-硝基苯基基团的方法,无需电化学诱导。观察到无论使用哪种基材,都会自发形成多层涂层,这对各种表面改性应用具有影响 (Adenier 等,2005)。

碳纳米管的伏安法和 XPS 指纹图谱

研究了使用 4-硝基苯酚和 4-硝基苯甲醇作为碳纳米管表面羧酸基团的标记。该方法有助于估计表面上的羧基数量,并确定对应于羧基和醌基的 O1s 光谱峰的相对百分比 (Masheter 等,2007)。

用于 MWCNT 功能化的 Fischer 酯化

使用 Fischer 酯化方法对多壁碳纳米管 (MWCNT) 进行了功能化。这导致成功附着各种官能团,为 MWCNT 在生物学、纳米复合材料和水处理等不同应用领域提供了更大的通用性 (Abuilaiwi 等,2010)。

碳酸酐酶和酯酶活性修饰

人碳酸酐酶 II 的突变影响了硝基苯酯的水解速率和酯酶活性的特异性。该研究提供了对酶活性位点及其与底物相互作用的见解 (Elleby 等,1999)。

未来方向

One potential future direction for “Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” could be in the field of battery technology . Battery-grade methyl (2,2,2-trifluoroethyl) carbonate is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .

属性

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)5-17-8(14)18-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJJFFADYSFMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)